Product packaging for 1-(2-Isothiocyanatoethyl)cyclohex-1-ene(Cat. No.:CAS No. 149488-89-1)

1-(2-Isothiocyanatoethyl)cyclohex-1-ene

Cat. No.: B120998
CAS No.: 149488-89-1
M. Wt: 167.27 g/mol
InChI Key: ODRCTXFHFSJYPA-UHFFFAOYSA-N
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Description

1-(2-Isothiocyanatoethyl)cyclohex-1-ene is a synthetic isothiocyanate (ITC) of significant interest in biochemical and cancer chemoprevention research. Like other ITCs, its core mechanism of action is mediated by the highly electrophilic carbon in its -N=C=S group. This moiety readily undergoes thiocarbamoylation with cysteine thiols in glutathione (GSH) and cellular proteins . The initial conjugation with GSH, which can be enzymatic or spontaneous, initiates the mercapturic acid pathway, a primary metabolic route for ITCs . The resultant depletion of intracellular GSH and the modification of key protein targets act as a trigger for a cascade of cellular events. These events include the potentiation of the MAPK/E2-related factor 2 (Nrf2) pathway, leading to the upregulation of a battery of protective Phase II enzymes such as glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase, and γ-glutamylcysteine synthetase . Consequently, this compound is a valuable tool for investigating the cellular defense systems against oxidative and electrophilic stress. Furthermore, research into related ITCs has shown they can induce cell cycle arrest and promote apoptosis in pre-cancerous and neoplastic cells, often through mechanisms involving caspase activation and JNK1 signaling . The unique cyclohexenyl-ethyl scaffold of this particular ITC may influence its lipophilicity, cellular uptake, and target protein interactions, making it a compelling candidate for structure-activity relationship (SAR) studies aimed at developing novel chemopreventive agents . Researchers can quantify this compound and its metabolites in biological systems using the established 1,2-benzenedithiol (BDT)-based cyclocondensation assay, which specifically detects the ITC functional group and its dithiocarbamate metabolites .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NS B120998 1-(2-Isothiocyanatoethyl)cyclohex-1-ene CAS No. 149488-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-isothiocyanatoethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c11-8-10-7-6-9-4-2-1-3-5-9/h4H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRCTXFHFSJYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370996
Record name 1-(2-Isothiocyanatoethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-89-1
Record name 1-(2-Isothiocyanatoethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the De Novo Synthesis of 1 2 Isothiocyanatoethyl Cyclohex 1 Ene

Strategic Approaches to Precursor Synthesis

The synthesis of the core amine precursor, 2-(cyclohex-1-en-1-yl)ethan-1-amine, is pivotal. This involves the formation of the cyclohexene (B86901) ring and the simultaneous or subsequent installation of the aminoethyl side chain at the C1 position.

The formation of the isothiocyanatoethyl group is typically the final step in the synthesis, starting from a primary amine. The precursor, a 2-substituted ethanamine, can be prepared through various classical methods. A common pathway involves the reduction of a corresponding nitrile. For instance, (cyclohex-1-en-1-yl)acetonitrile could be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the target 2-(cyclohex-1-en-1-yl)ethan-1-amine. Another route is the Gabriel synthesis, where a 2-(cyclohex-1-en-1-yl)ethyl halide reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.

The construction of the 1-(2-aminoethyl)cyclohex-1-ene precursor is critical for ensuring the correct regiochemistry of the final compound. Several methodologies can be employed to synthesize and functionalize the cyclohex-1-ene ring appropriately.

Wittig-type Reactions: A robust method involves the reaction of cyclohexanone (B45756) with a phosphonium (B103445) ylide containing a protected two-carbon chain with a latent amino group (e.g., a nitro or cyano group). The resulting exocyclic double bond can then be isomerized to the more stable endocyclic position under acidic or thermal conditions, followed by reduction of the functional group to the amine.

Grignard and Related Organometallic Reactions: The addition of a two-carbon organometallic reagent (e.g., a vinyl Grignard reagent) to cyclohexanone yields a tertiary alcohol. Subsequent acid-catalyzed dehydration would lead to the formation of the 1-vinylcyclohex-1-ene. This intermediate can then be selectively hydroborated-oxidized at the terminal carbon, followed by conversion of the resulting alcohol to an amine.

Diels-Alder Reaction: The Diels-Alder cycloaddition remains a premier method for constructing the cyclohexene core with high regio- and stereocontrol. nih.govacs.org A suitably substituted diene and dienophile can be chosen to directly install the necessary functional groups, which can then be elaborated into the 2-aminoethyl side chain.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to functionalize a pre-formed cyclohexenyl triflate or halide at the C1 position with a protected 2-aminoethyl-containing coupling partner.

Isothiocyanate Formation Strategies in the Context of the Compound

The conversion of the precursor amine, 2-(cyclohex-1-en-1-yl)ethan-1-amine, to the target isothiocyanate is a well-established transformation in organic chemistry. A variety of reagents and methods are available, ranging from traditional toxic reagents to milder, modern alternatives. chemrxiv.org

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base like triethylamine (B128534) has been a cornerstone of isothiocyanate synthesis. nih.gov However, due to the high toxicity and hazardous nature of thiophosgene, numerous alternative methods have been developed.

The most common modern approach involves the in-situ formation and subsequent decomposition of a dithiocarbamate (B8719985) salt. chemrxiv.orgnih.gov The amine is first treated with carbon disulfide (CS₂) and a base to form the dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) and form the isothiocyanate. nih.gov A wide array of reagents can mediate this decomposition, offering milder and safer conditions.

Desulfurization ReagentTypical Reaction ConditionsReference
Tosyl Chloride (TsCl)Amine, CS₂, Et₃N, then TsCl in CH₂Cl₂ organic-chemistry.org
Ethyl ChloroformateFormation of dithiocarbamate salt, then addition of ethyl chloroformate nih.gov
Propane Phosphonic Acid Anhydride (T3P®)One-pot reaction with amine, CS₂, and T3P® organic-chemistry.org
Acetyl ChlorideAmine, CS₂, Et₃N in THF, then acetyl chloride nih.gov
DMT/NMM/TsO⁻Microwave-assisted, one-pot procedure with amine, CS₂, base, and the reagent nih.govresearchgate.net
Hydrogen Peroxide (H₂O₂)A "green" alternative for the synthesis of non-chiral isothiocyanates nih.gov

Beyond the dithiocarbamate decomposition route, other strategies, including those involving metal catalysts or metal-free conditions, have emerged.

Metal-Based Desulfurization: Metal cations such as cobalt(II) and copper(II) can act as effective desulfurization agents for dithiocarbamate salts, facilitating the formation of isothiocyanates. nih.gov These methods can be efficient but may require downstream purification to remove metal residues.

Elemental Sulfur-Based Methods: The use of elemental sulfur (S₈) represents a greener and more atom-economical approach. mdpi.com Isocyanides can be converted to isothiocyanates using elemental sulfur, often catalyzed by an amine base like DBU. rsc.org This avoids the use of highly toxic reagents like CS₂ or thiophosgene.

Electrochemical and Photochemical Methods: Recent advancements include the development of electrochemical methods for isothiocyanate synthesis from amines and carbon disulfide, which proceed under mild conditions without toxic reagents. organic-chemistry.org Similarly, photocatalyzed reactions have been reported that achieve the same transformation efficiently. organic-chemistry.org

Tandem Staudinger/Aza-Wittig Reactions: This powerful metal-free method involves the reaction of an organic azide (B81097) with triphenylphosphine (B44618) to form an iminophosphorane. The subsequent reaction of this intermediate with carbon disulfide yields the isothiocyanate. nih.govnih.gov This route is particularly useful for synthesizing chiral isothiocyanates with high enantiomeric purity.

Regioselective and Stereoselective Considerations in Compound Construction

The synthesis of 1-(2-isothiocyanatoethyl)cyclohex-1-ene requires careful control over the placement of the substituent on the cyclohexene ring.

Regioselectivity: The primary regiochemical challenge is to ensure the installation of the ethyl side chain exclusively at the C1 position of the cyclohexene ring. The choice of synthetic strategy for the cyclohexene precursor is paramount. For example, starting from cyclohexanone, a Wittig reaction followed by isomerization, or a Grignard addition followed by dehydration, are powerful methods for establishing the C1 substitution pattern. nih.govacs.org Methods that functionalize an existing cyclohexene, such as allylic substitution, are generally less suitable as they would likely lead to a mixture of regioisomers. The Diels-Alder approach offers excellent regiocontrol from the outset, provided appropriately designed diene and dienophile precursors are used. acs.org

Stereoselectivity: The target compound, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective control is not a factor in its direct synthesis. However, if the cyclohexene ring were to be further substituted, creating chiral centers, the stereochemical outcome of the synthetic steps would become critical. For instance, the synthesis of chiral substituted cyclohexenone precursors can be achieved through asymmetric transfer hydrogenation using ruthenium catalysts, which would then lead to stereodefined analogs of the target compound. mdpi.com

Advanced Methodologies for Compound Isolation and Purification in Research Settings

The isolation and purification of the synthesized this compound are critical steps to obtain a product of high purity suitable for further research. Given the potential for side reactions and the presence of unreacted starting materials and reagents, a multi-step purification strategy is often necessary. Advanced methodologies for the isolation and purification of isothiocyanates typically involve chromatographic techniques.

Flash Column Chromatography

A common and effective method for the purification of moderately polar organic compounds like isothiocyanates is flash column chromatography. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity. The choice of the solvent system is crucial for achieving good separation. A gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity, is often employed. For this compound, a mixture of a non-polar solvent like cyclohexane (B81311) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would be a suitable mobile phase. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 1: Illustrative Parameters for Flash Column Chromatography Purification

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Cyclohexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Column Dimensions Dependent on the scale of the reaction
Loading Method Dry loading or direct application in a minimal amount of solvent

| Detection | UV visualization at 254 nm and/or staining with a suitable agent (e.g., vanillin) |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution and efficiency compared to flash chromatography. Both normal-phase and reverse-phase HPLC can be utilized for the purification of isothiocyanates. mdpi.comresearchgate.net

In reverse-phase HPLC (RP-HPLC) , a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. researchgate.net This method is particularly suitable for the purification of moderately polar to non-polar compounds.

Table 2: Representative Conditions for Preparative RP-HPLC

Parameter Value
Column C18 silica gel
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate Dependent on column dimensions
Detection UV detector (wavelength selected based on the compound's UV absorbance)

| Injection Volume | Dependent on the concentration and column capacity |

Other Purification Techniques

In some cases, distillation under reduced pressure can be used to purify volatile isothiocyanates. epo.org However, this method is only suitable if the compound is thermally stable and has a sufficiently low boiling point. The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and analytical HPLC. mdpi.com

Comprehensive Analysis of 1 2 Isothiocyanatoethyl Cyclohex 1 Ene Reactivity and Mechanistic Pathways

Nucleophilic Addition Reactions at the Isothiocyanate Functionality

The isothiocyanate group is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide variety of nucleophiles. mdpi.comresearchgate.net These reactions are fundamental to the synthetic utility of isothiocyanates, leading to the formation of a range of important sulfur- and nitrogen-containing compounds. organic-chemistry.orgthieme-connect.com

Reactivity with Diverse Amine Nucleophiles: Formation of Substituted Thioureas

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of N,N'-substituted thioureas. organic-chemistry.orgchemrxiv.org In the context of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene, the reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom, yielding the corresponding thiourea (B124793) derivative. The reaction is typically broad in scope, accommodating a wide range of alkyl and aryl amines. organic-chemistry.orgthieme-connect.com

The general mechanism involves the lone pair of the amine nitrogen attacking the central carbon of the isothiocyanate. The electron density then shifts to the sulfur and nitrogen atoms. A subsequent proton transfer from the amine nitrogen to the isothiocyanate nitrogen results in the stable thiourea product.

Table 1: Representative Reactions with Amine Nucleophiles

Amine Nucleophile Product
Ammonia (NH₃) N-(2-(cyclohex-1-en-1-yl)ethyl)thiourea
Ethylamine (CH₃CH₂NH₂) N-ethyl-N'-(2-(cyclohex-1-en-1-yl)ethyl)thiourea
Aniline (C₆H₅NH₂) N-phenyl-N'-(2-(cyclohex-1-en-1-yl)ethyl)thiourea
Diethylamine ((CH₃CH₂)₂NH) N,N-diethyl-N'-(2-(cyclohex-1-en-1-yl)ethyl)thiourea

Interactions with Oxygen and Sulfur Nucleophiles: Thioester and Dithiocarbamate (B8719985) Formation

Alcohols and thiols can also act as nucleophiles towards the isothiocyanate group, although they are generally less reactive than amines. The reaction with alcohols or phenols, often carried out in the presence of a base, leads to the formation of thiocarbamates (thionesters). The base is required to deprotonate the alcohol, increasing its nucleophilicity.

Sulfur nucleophiles, such as thiols, are typically more reactive than their oxygen counterparts due to the higher polarizability and nucleophilicity of sulfur. rsc.org The reaction of this compound with thiols would be expected to yield dithiocarbamates. This reaction is also often facilitated by the presence of a base to generate the more nucleophilic thiolate anion.

Table 2: Reactions with Oxygen and Sulfur Nucleophiles

Nucleophile Product Type
Ethanol (CH₃CH₂OH) O-ethyl N-(2-(cyclohex-1-en-1-yl)ethyl)carbamothioate
Phenol (C₆H₅OH) O-phenyl N-(2-(cyclohex-1-en-1-yl)ethyl)carbamothioate
Ethanethiol (CH₃CH₂SH) S-ethyl N-(2-(cyclohex-1-en-1-yl)ethyl)carbamodithioate
Thiophenol (C₆H₅SH) S-phenyl N-(2-(cyclohex-1-en-1-yl)ethyl)carbamodithioate

Intramolecular Cyclization Reactions Involving the Isothiocyanate Group

The presence of the ethyl linker between the cyclohexenyl ring and the isothiocyanate group allows for the possibility of intramolecular cyclization reactions, provided a suitable nucleophile is present on the cyclohexenyl moiety or the side chain. While the parent molecule does not possess such a nucleophile, derivatives could be designed to undergo such transformations. For instance, if a hydroxyl or amino group were introduced onto the cyclohexene (B86901) ring, an intramolecular nucleophilic attack on the isothiocyanate carbon could lead to the formation of a heterocyclic ring system. The regioselectivity of such a cyclization would be governed by the position of the nucleophile and the resulting ring size, with 5- and 6-membered rings being kinetically and thermodynamically favored.

Transformations Involving the Cyclohexenyl Moiety

The alkene functionality within the cyclohexenyl ring provides a second site for chemical modification, primarily through electrophilic addition and pericyclic reactions.

Electrophilic Addition and Functionalization of the Alkene Bond

The double bond of the cyclohexenyl group is susceptible to attack by electrophiles. libretexts.org A classic example is the addition of halogens, such as bromine (Br₂). This reaction is expected to proceed via a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion to yield the trans-1,2-dibromo derivative. chemguide.co.uk Similarly, the addition of hydrohalic acids (e.g., HBr) would follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond to form a more stable carbocation, which is then attacked by the halide. libretexts.org

Other electrophilic additions, such as hydration (addition of water in the presence of an acid catalyst) and hydroboration-oxidation, could be used to introduce hydroxyl groups onto the cyclohexyl ring with different regioselectivities. libretexts.org

Table 3: Electrophilic Addition Reactions

Reagent Expected Major Product
Br₂ 1-(1,2-dibromocyclohexyl)-2-isothiocyanatoethane
HBr 1-(1-bromocyclohexyl)-2-isothiocyanatoethane
H₂O / H⁺ 1-(1-hydroxycyclohexyl)-2-isothiocyanatoethane
1. BH₃ 2. H₂O₂, NaOH 1-(2-hydroxycyclohexyl)-2-isothiocyanatoethane

Pericyclic Reactions and Cycloadditions of the Cyclohexene Scaffold

The cyclohexene double bond can participate in pericyclic reactions, most notably cycloadditions. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.org In this context, the cyclohexenyl moiety of this compound could act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. The stereochemistry of the product would be dictated by the principles of the Diels-Alder reaction, such as the endo rule. libretexts.org

Another type of pericyclic reaction is the ene reaction, where the cyclohexene acts as the 'ene' component, reacting with an 'enophile' (a species with a double or triple bond) to form a new C-C bond with the migration of a double bond and a hydrogen atom. libretexts.org Photochemical [2+2] cycloadditions with other alkenes are also a possibility, leading to the formation of a cyclobutane (B1203170) ring fused to the cyclohexane (B81311) scaffold. libretexts.org

Table 4: Potential Pericyclic Reactions

Reaction Type Reactant Product Type
[4+2] Cycloaddition (Diels-Alder) Butadiene Bicyclic adduct with a new six-membered ring
Ene Reaction Diethyl azodicarboxylate Adduct with a new C-N bond and shifted double bond
[2+2] Photochemical Cycloaddition Ethylene Bicyclic adduct with a fused cyclobutane ring

Catalytic Hydrogenation and Oxidative Transformations

Catalytic Hydrogenation: No specific studies on the catalytic hydrogenation of this compound have been found. In principle, this compound possesses two primary sites for hydrogenation: the carbon-carbon double bond within the cyclohexene ring and the carbon-sulfur double bond of the isothiocyanate group.

Hydrogenation of the Cyclohexene Moiety: Generally, the catalytic hydrogenation of a substituted cyclohexene using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel would be expected to reduce the double bond to a single bond, yielding 1-(2-Isothiocyanatoethyl)cyclohexane. libretexts.org The reaction is typically a syn-addition of two hydrogen atoms across the double bond. libretexts.org

Hydrogenation of the Isothiocyanate Moiety: The isothiocyanate group can also be reduced, though this often requires specific catalysts or harsher conditions. Depending on the reaction conditions, it could potentially be reduced to a methylamino group or other derivatives.

Without experimental data, it is impossible to determine the chemoselectivity of the hydrogenation—that is, whether one functional group would be reduced preferentially over the other.

Oxidative Transformations: The oxidative chemistry of this compound is also undocumented. Both the alkene and the isothiocyanate group are susceptible to oxidation.

Oxidation of the Cyclohexene Moiety: The double bond can undergo various oxidative transformations. Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup typically lead to oxidative cleavage, breaking the ring to form dicarboxylic acids. libretexts.org Milder conditions, such as cold, dilute KMnO₄ or osmium tetroxide (OsO₄), would likely result in the formation of a diol. libretexts.org

Oxidation of the Isothiocyanate Moiety: Isothiocyanates can be oxidized to their corresponding isocyanates (-N=C=O) using oxidizing agents. For example, some studies have shown this conversion in biological systems catalyzed by cytochrome P450 enzymes or chemically using reagents like dimethyldioxirane. nih.govrsc.org

The presence of two oxidizable groups makes predicting the outcome of an oxidation reaction speculative. The chemoselectivity would depend heavily on the specific oxidant and reaction conditions used.

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations of the Compound

Predicting the selectivity of reactions for this compound is not possible without experimental findings.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in an addition reaction, would a reagent add to the C=C double bond or the N=C=S group? This would be a critical first question in exploring its reactivity.

Regioselectivity: In reactions involving the double bond, such as hydrohalogenation or hydration, the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) would be influenced by the electronic effects of the isothiocyanatoethyl substituent.

Stereoselectivity: Addition reactions to the cyclohexene ring can result in different stereoisomers (e.g., syn- or anti-addition). The facial selectivity of the attack on the double bond would be influenced by the steric bulk of the substituent.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms requires specific and detailed experimental studies, none of which appear to have been published for this compound.

Strategic Applications of 1 2 Isothiocyanatoethyl Cyclohex 1 Ene in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Architectures

There is no available scientific literature detailing the use of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene in the synthesis of any heterocyclic systems.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazines)

No research has been published demonstrating the reaction of this compound to form thiazoles, thiadiazines, or other sulfur-containing heterocycles.

Formation of Fused and Bridged Polycyclic Systems

There is no documented use of this compound in the formation of fused or bridged polycyclic systems.

Role in Multicomponent Reactions and Cascade Processes

A search of chemical literature and databases yielded no results for the participation of this compound in multicomponent reactions or cascade processes.

Precursor in the Synthesis of Functional Organic Materials and Supramolecular Assemblies

There is no information available on the application of this compound as a precursor for the synthesis of functional organic materials or its incorporation into supramolecular assemblies.

Development of Novel Synthetic Methodologies Enabled by the Compound

As there are no published applications of this compound, it has not been instrumental in the development of any novel synthetic methodologies.

Computational and Theoretical Investigations of 1 2 Isothiocyanatoethyl Cyclohex 1 Ene and Its Reactivity

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful for elucidating the intrinsic electronic properties and energetic landscape of molecules. For a molecule like 1-(2-isothiocyanatoethyl)cyclohex-1-ene, these calculations can reveal the interplay between the cyclohexene (B86901) ring and the isothiocyanate functional group.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the HOMO is predicted to be predominantly localized on the π-system of the cyclohexene C=C double bond. This high-energy orbital makes the double bond a nucleophilic center, susceptible to attack by electrophiles.

Electron density distribution analysis, often visualized through electrostatic potential (ESP) maps, would further highlight the molecule's reactive sites. A region of high electron density (negative potential) is anticipated around the sulfur and nitrogen atoms of the isothiocyanate group and across the C=C bond of the cyclohexene ring. A significant region of low electron density (positive potential) would be located on the central carbon of the isothiocyanate moiety, confirming its electrophilic character. core.ac.uk

Interactive Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Note: The following data is hypothetical and for illustrative purposes, calculated using a representative DFT method (e.g., B3LYP/6-31G).*

OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
HOMO-6.25π (C=C) of cyclohexeneNucleophilic / Site of electrophilic attack
LUMO-0.85π* (N=C=S)Electrophilic / Site of nucleophilic attack
HOMO-LUMO Gap5.40-Indicator of chemical stability

Computational conformational analysis can map the potential energy surface to identify the most stable conformers. studysmarter.co.uk The preferred conformations will be those that minimize steric hindrance, particularly 1,3-diaxial-like interactions that can arise between the substituent and the axial hydrogens of the ring. libretexts.orglibretexts.org The orientation of the ethylisothiocyanate side chain relative to the cyclohexene ring will be a key determinant of the molecule's ground-state geometry. It is generally expected that conformers placing the bulkier isothiocyanate group in a pseudo-equatorial position to minimize steric clash would be energetically favored. youtube.com Weak intramolecular interactions, such as C-H···π or C-H···S interactions, may also play a minor role in stabilizing certain conformations.

Interactive Table 2: Hypothetical Relative Energies of Different Conformers

Note: Energies are relative to the most stable conformer (Conformer A) and are for illustrative purposes.

ConformerDihedral Angle (Ring-C-C-N)Relative Energy (kcal/mol)Key Feature
A~180° (anti-periplanar)0.00Extended side chain, minimal steric hindrance
B~60° (gauche)1.20Increased steric interaction with the ring
C~-60° (gauche)1.25Similar steric profile to Conformer B

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is crucial for predicting the feasibility and outcomes of chemical reactions by mapping the potential energy surface that connects reactants to products via transition states.

As a bifunctional molecule, this compound presents two primary reactive sites. bowen.edu.ng Computational modeling can predict which site is more reactive under specific conditions and the selectivity of these reactions.

Nucleophilic Addition at the Isothiocyanate Carbon: The highly electrophilic carbon of the -N=C=S group is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). researchgate.netresearchgate.net Theoretical calculations can model the transition state for this addition, providing the activation energy barrier. This is a common reaction pathway for isothiocyanates.

Electrophilic Addition to the Cyclohexene Double Bond: The nucleophilic C=C bond can react with electrophiles (e.g., halogens, acids). rowansci.com Computational studies can determine the activation energies for the formation of the intermediate carbocation and predict the regioselectivity of the addition. For an unsymmetrically substituted cyclohexene, addition would likely follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. wikipedia.org

By comparing the calculated activation barriers for these competing pathways, a prediction can be made about the molecule's chemoselectivity. For instance, in the presence of a strong nucleophile and a weak electrophile, the reaction is likely to occur preferentially at the isothiocyanate group.

Interactive Table 3: Predicted Activation Energies for Competing Reaction Pathways

Note: Data is hypothetical and for illustrative purposes, representing potential reaction outcomes.

Reaction TypeReagentReactive SitePredicted Activation Energy (kcal/mol)
Nucleophilic AdditionAmmoniaIsothiocyanate Carbon15.2
Electrophilic AdditionHBrCyclohexene C=C18.5

Solvent can significantly influence reaction rates and mechanisms. rdd.edu.iqsciepub.com Computational models can account for these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. sid.ir

For the electrophilic addition to the cyclohexene double bond, which proceeds through a charged carbocationic intermediate, polar solvents would be expected to stabilize the transition state and the intermediate, thereby accelerating the reaction. In contrast, reactions with less polar, concerted transition states may show a weaker dependence on solvent polarity. nih.gov For the nucleophilic addition to the isothiocyanate, the polarity and hydrogen-bonding ability of the solvent can affect the stability of both the nucleophile and the developing charges in the transition state, modulating the reaction rate. researchgate.net

Structure-Reactivity Relationships from a Computational Perspective

Computational investigations provide a direct link between the molecular structure of this compound and its predicted chemical reactivity. researchgate.net The key structure-reactivity relationships derived from theoretical analysis are:

Electronic Factors: The distinct electronic nature of the two functional groups, as revealed by frontier molecular orbital analysis, dictates the molecule's dual reactivity. The high HOMO on the alkene predisposes it to electrophilic attack, while the low LUMO on the isothiocyanate invites nucleophilic attack. The energy of these orbitals can be used to quantitatively estimate the molecule's reactivity towards different classes of reagents. youtube.com

Steric and Conformational Factors: The conformational preferences of the cyclohexene ring and the flexible side chain can influence reactivity by controlling the accessibility of the reactive sites. A sterically hindered conformer might exhibit lower reaction rates compared to a more open, accessible one. For example, a conformation where the side chain folds back over the double bond could sterically hinder the approach of an electrophile.

Regioselectivity: In electrophilic additions to the double bond, the substitution pattern on the cyclohexene ring is the primary determinant of regioselectivity. Computational modeling of the stability of possible carbocation intermediates can provide a quantitative prediction of the major product isomer. wikipedia.org

No Published Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focusing on the chemical compound this compound have been identified.

While the broader classes of compounds, isothiocyanates and cyclohexene derivatives, have been the subject of various computational studies, research dedicated to the unique structure and reactivity of this compound appears to be absent from the public record.

General computational chemistry methodologies, such as Density Functional Theory (DFT) and molecular dynamics simulations, are frequently employed to investigate the electronic structure, reactivity, and biological interactions of isothiocyanates. These studies have provided valuable insights into the mechanisms of action for well-known isothiocyanates like sulforaphane (B1684495) and allyl isothiocyanate. Similarly, computational analyses of cyclohexene derivatives have explored their conformational landscapes, reaction mechanisms, and spectroscopic properties.

However, the specific combination of the isothiocyanate group, the ethyl linker, and the cyclohexene ring in this compound presents a unique chemical entity for which dedicated theoretical analysis is not yet available. Consequently, there is no data to report on the development and application of novel computational algorithms specifically for studying this compound.

The absence of such research means that key theoretical data, such as optimized molecular geometry, vibrational frequencies, frontier molecular orbital energies, and predicted reactivity parameters for this compound, remain undetermined. Without these foundational computational findings, a detailed article on its theoretical and computational aspects cannot be constructed.

Further research initiatives would be required to generate the necessary data to fulfill a detailed analysis as requested. Such studies would be the first of their kind to computationally characterize this particular molecule.

Advanced Spectroscopic and Analytical Methodologies for Research on 1 2 Isothiocyanatoethyl Cyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the atomic connectivity and three-dimensional structure.

The unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the first step in structural elucidation. For 1-(2-isothiocyanatoethyl)cyclohex-1-ene, the chemical shifts are influenced by the electronic environments of the cyclohexene (B86901) ring and the isothiocyanatoethyl side chain.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl, allylic, aliphatic, and ethyl protons. The vinyl proton on the cyclohexene ring would appear most downfield due to the deshielding effect of the double bond, typically in the range of 5.6-5.7 ppm. docbrown.infochemicalbook.com The protons on the ethyl side chain (-CH₂-CH₂-NCS) would exhibit shifts influenced by the electronegative isothiocyanate group.

In the ¹³C NMR spectrum, the carbons of the double bond would resonate at approximately 125-135 ppm. A key feature is the resonance of the isothiocyanate carbon (-N=C=S), which is typically found in the 120-140 ppm region. However, this signal is often broad and of low intensity due to its quadrupolar relaxation effects and long relaxation times, which can make it challenging to observe. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - PredictedNotes
C1 (Cyclohexene)-~135Quaternary vinylic carbon attached to the side chain.
C2 (Cyclohexene)~5.7~127Vinylic CH proton. chemicalbook.com
C3, C6 (Cyclohexene)~2.0~25Allylic CH₂ protons. chemicalbook.com
C4, C5 (Cyclohexene)~1.6~22Aliphatic CH₂ protons. chemicalbook.com
C1' (Ethyl)~2.5~35CH₂ group adjacent to the cyclohexene ring.
C2' (Ethyl)~3.7~45CH₂ group adjacent to the NCS group.
N=C=S-~130Isothiocyanate carbon; signal may be broad. nih.gov

Two-dimensional (2D) NMR experiments are crucial for confirming the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment establishes proton-proton coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the vinyl proton (H2) and the adjacent allylic protons (H3), as well as between the protons within the ethyl side chain (H1' and H2'). It would also map the connectivity of the protons within the cyclohexene ring's aliphatic chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. columbia.edu Each CH or CH₂ group in the molecule would produce a cross-peak connecting the proton signal on one axis to the carbon signal on the other. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would include:

Correlations from the allylic protons (H3, H6) to the vinylic carbons (C1, C2).

Correlations from the ethyl protons (H1') to the vinylic carbon C1, confirming the attachment point of the side chain.

Correlations from the terminal ethyl protons (H2') to the isothiocyanate carbon (N=C=S), confirming the functional group's location.

The cyclohexene ring is not planar and exists predominantly in a half-chair conformation. This conformation can undergo a "ring flip," interconverting axial and equatorial positions. wikipedia.orgutexas.edu Variable Temperature (VT) NMR is a powerful tool to study such dynamic processes. acs.org

At room temperature, this ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. utexas.edu By lowering the temperature, this interconversion can be slowed down. Below a certain point (the coalescence temperature), separate signals for the distinct axial and equatorial protons of the CH₂ groups may be resolved. Analyzing these changes allows for the calculation of the energy barrier (ΔG‡) for the ring-flipping process. rsc.org VT NMR can also be used to study the kinetics of reactions involving the isothiocyanate group by monitoring the change in signal intensities of reactants and products over time at a specific temperature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

The most prominent and diagnostically significant feature in the IR spectrum of this compound is the isothiocyanate (-N=C=S) functional group. It gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration. tandfonline.com This band typically appears in a relatively clear region of the spectrum, between 2000 and 2250 cm⁻¹. tandfonline.comresearchgate.net

The cyclohexene moiety also presents several characteristic vibrational modes. The C=C double bond stretching vibration is expected around 1650 cm⁻¹. The C-H bonds attached to the double bond (=C-H) show a stretching vibration above 3000 cm⁻¹, while the aliphatic C-H bonds show stretches just below 3000 cm⁻¹. Raman spectroscopy can be particularly useful for observing the C=C stretch, which is often a strong signal in Raman spectra due to the change in polarizability of the bond. ustc.edu.cn

Diagnostic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
Asymmetric Stretch-N=C=S2000 - 2250Very Strong, Sharp tandfonline.com
C-H Stretch=C-H (vinylic)3000 - 3100Medium
C-H Stretch-C-H (aliphatic)2800 - 3000Strong
C=C StretchC=C (alkene)~1650Medium to Weak
CH₂ Scissoring-CH₂-~1465Medium
Symmetric Stretch-N=C=S990 - 1090Medium tandfonline.com

In-situ (in the reaction mixture) spectroscopic monitoring allows for real-time tracking of a chemical reaction's progress. spectroscopyonline.com Techniques like ReactIR, which use attenuated total reflectance (ATR) probes immersed in the reaction vessel, are well-suited for this purpose. mt.com

For this compound, a common reaction is its conversion to a thiourea (B124793) derivative upon treatment with a primary or secondary amine. This reaction can be effectively monitored using in-situ IR spectroscopy. The analysis would focus on the disappearance of the strong, sharp isothiocyanate peak around 2100 cm⁻¹. Simultaneously, the appearance of new bands corresponding to the thiourea product, such as N-H stretching and bending modes and the C=S stretching vibration, would be observed. This real-time data collection provides valuable kinetic information and helps determine reaction endpoints without the need for offline sampling and analysis. mt.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in the study of this compound, providing critical information about its molecular weight and structural features. In electron ionization (EI) mass spectrometry, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M•+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight, while the fragmentation pattern offers clues to the molecule's structure. For instance, the fragmentation of unbranched alkanes often involves the cleavage of C-C bonds, producing a series of alkyl carbocations. libretexts.org In the case of this compound, characteristic fragments would arise from cleavages at the ethyl-cyclohexene bond, within the cyclohexene ring, and involving the isothiocyanate group.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a compound with extremely high accuracy. mdpi.com Unlike low-resolution mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass but different atomic compositions.

For this compound (C9H13NS), HRMS would be used to experimentally verify its elemental formula by comparing the measured accurate mass of its molecular ion to the theoretically calculated mass. This confirmation is a crucial first step in structure elucidation.

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₉H₁₃NS [M]⁺ 167.07632
C₉H₁₃N³⁴S [M+2]⁺ 169.07183

This interactive table provides the calculated exact masses for the primary isotopologues of the target compound, which are critical benchmarks for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to determine the structure of a compound or its derivatives. nih.govnih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides detailed information about the connectivity of atoms within the molecule.

Due to the reactivity of the isothiocyanate group, this compound is often derivatized prior to analysis to enhance ionization efficiency and produce more informative fragmentation patterns. researchgate.net A common derivatization strategy involves reacting the isothiocyanate with an amine to form a stable thiourea derivative. nih.gov For example, reaction with methylamine (B109427) would yield 1-methyl-3-(2-(cyclohex-1-en-1-yl)ethyl)thiourea.

The MS/MS analysis of this thiourea derivative would involve selecting its protonated molecular ion ([M+H]⁺) as the precursor. Collision-induced dissociation would predictably cleave the C-N bonds of the thiourea moiety, as this is a common and energetically favorable fragmentation pathway for such structures. nih.gov The resulting product ions would help confirm the original structure of the isothiocyanate.

Table 2: Predicted MS/MS Fragmentation of a Thiourea Derivative of this compound

Precursor Ion (m/z) Proposed Product Ion Product Ion (m/z) Proposed Neutral Loss
199.1314 [M+H]⁺ [C₈H₁₃]⁺ (Cyclohexenylethyl cation) 109.1012 CH₄N₂S (Methylthiourea)
199.1314 [M+H]⁺ [C₂H₆N₂S]⁺ (Protonated Methylthiourea fragment) 91.0270 C₈H₁₂ (Cyclohexenylethylene)

This interactive table outlines the expected fragmentation of a derivatized analyte in a tandem MS experiment, linking precursor ions to specific product ions and neutral losses to elucidate the molecular structure.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional arrangement of atoms within a crystalline solid. nih.gov While this compound is likely a liquid or oil at room temperature, its solid-state structure can be investigated by analyzing a suitable crystalline derivative or a stable reaction intermediate. researchgate.net The synthesis of coordination polymers using thiocyanate (B1210189) anions as linkers is a common strategy to obtain crystalline materials suitable for X-ray diffraction. mdpi.comsharif.edu

For this purpose, a derivative of this compound, such as the thiourea adduct discussed previously or a metal-thiocyanate complex, could be synthesized and crystallized. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a precise model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides unambiguous proof of the molecular structure and stereochemistry in the solid state.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula C₁₆H₂₆N₂S (Example: Dicyclohexylamine Adduct)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.15
b (Å) 8.85
c (Å) 18.50
β (°) 98.5
Volume (ų) 1642

This interactive table presents plausible crystallographic parameters for a crystalline derivative, illustrating the type of data obtained from X-ray diffraction analysis.

Integration of Spectroscopic Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the chemical properties and reactivity of this compound is best achieved through the integration of data from multiple spectroscopic and analytical techniques. Each method provides a different piece of the structural puzzle, and their combination allows for the confident assignment of structure and the elucidation of reaction mechanisms.

For example, in studying a reaction involving this compound, HRMS would be used to confirm the elemental formula of the starting material, intermediates, and final products. MS/MS analysis of these components would reveal key structural motifs and fragmentation pathways, allowing researchers to track how different parts of the molecule are transformed during the reaction. If a key intermediate or product can be crystallized, X-ray crystallography would provide its exact 3D structure.

By combining the precise mass and formula from HRMS, the connectivity information from MS/MS fragmentation, and the definitive solid-state structure from X-ray crystallography, a complete and unambiguous picture of the reaction can be constructed. This integrated approach is crucial for validating proposed reaction pathways, identifying unexpected products, and gaining a deep mechanistic understanding of the chemical transformations of this compound and its derivatives.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-methyl-3-(2-(cyclohex-1-en-1-yl)ethyl)thiourea

Design and Synthesis of 1 2 Isothiocyanatoethyl Cyclohex 1 Ene Analogues and Derivatives

Structural Modifications of the Cyclohexene (B86901) Ring System

Introduction of Substituents and Heteroatoms

The introduction of various substituents onto the cyclohexene ring is a primary strategy for creating analogues. This can be achieved through several synthetic methods, with the Diels-Alder reaction being a cornerstone for constructing the initial substituted cyclohexene framework. This pericyclic reaction between a conjugated diene and a substituted alkene (dienophile) allows for the formation of six-membered rings with good regio- and stereochemical control. nih.gov

Further functionalization can be achieved through modern catalytic methods. For instance, palladium-catalyzed reactions such as the Heck reaction enable the arylation of cyclohexene. mdpi.com These reactions can introduce phenyl groups and other aromatic systems onto the ring, dramatically altering the steric bulk and electronic properties of the resulting molecule. C-H functionalization is another powerful tool for the direct introduction of substituents onto the cyclohexene ring, avoiding the need for pre-functionalized starting materials.

The incorporation of heteroatoms into the cyclohexene ring to create heterocyclic analogues is another important modification. Nitrogen-containing analogues, or azacyclohexenes, can be synthesized through various methods, including ring-closing metathesis or by starting with nitrogen-containing precursors in cycloaddition reactions. sysrevpharm.org Sulfur-containing analogues, or thiacyclohexenes, can also be prepared, offering different bond angles and lengths compared to their carbocyclic counterparts, which in turn influences the ring's conformation.

Table 1: Examples of Cyclohexene Ring Functionalization

Reaction Type Reagents/Catalyst Substituent/Heteroatom Introduced Reference
Heck Arylation Pd(OAc)₂, PPh₃, Base Phenyl mdpi.com
C-H Functionalization Rhodium catalyst Aryl or heteroaryl
Hetero-Diels-Alder Iminium salts Nitrogen

Ring Expansion and Contraction Strategies

Modifying the size of the cyclohexene ring offers another avenue for creating structural diversity. Ring expansion to seven-membered rings (cycloheptene derivatives) or contraction to five-membered rings (cyclopentane derivatives) can profoundly alter the molecule's conformational flexibility and biological activity.

A classic method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. For a cyclohexene derivative, this would begin with the corresponding cyclohexanone (B45756), which is converted to a β-amino alcohol. Subsequent reaction with nitrous acid generates a diazonium ion, which, upon rearrangement and loss of nitrogen gas, leads to the expanded cycloheptanone (B156872) ring. wikipedia.orglibretexts.org This ketone can then be further functionalized to reintroduce the double bond and the isothiocyanatoethyl side chain.

Conversely, ring contraction can be achieved via the Favorskii rearrangement. wikipedia.org This reaction involves the treatment of an α-halo cyclic ketone with a base. For a cyclohexene system, this would start with the synthesis of an α-halocyclohexanone derivative. In the presence of a base like sodium ethoxide, a cyclopropanone (B1606653) intermediate is formed, which then undergoes nucleophilic attack and ring-opening to yield a cyclopentanecarboxylic acid ester. adichemistry.com This five-membered ring can then serve as a scaffold for further derivatization.

Table 2: Ring Modification Strategies for Cyclohexene Analogues

Transformation Key Reaction Typical Reagents Resulting Ring System Reference
Ring Expansion Tiffeneau-Demjanov Rearrangement 1. Cyanohydrin formation 2. Reduction 3. HNO₂ Cycloheptene derivative nih.gov

Chemical Modifications of the Isothiocyanatoethyl Side Chain

The isothiocyanatoethyl side chain is the primary reactive center of the molecule. Modifications to this chain can modulate its reactivity and its interaction with biological targets.

Varying the Length and Saturation of the Ethyl Linker

Altering the length of the alkyl chain separating the cyclohexene ring from the isothiocyanate group can influence the molecule's flexibility and its ability to reach specific binding sites. A homologous series of ω-(isothiocyanato)alkyl derivatives can be synthesized from the corresponding ω-bromoalkyl precursors. These precursors can be converted to the desired isothiocyanates through a variety of methods, such as reaction with thiocyanate (B1210189) salts followed by rearrangement, or more commonly, by converting the terminal bromide to an amine and then treating with thiophosgene (B130339) or a related reagent. researchgate.net Studies on such homologous series have shown that the length of the alkyl chain can significantly impact biological activity.

Furthermore, the degree of saturation in the linker can be modified. For example, an alkynyl or alkenyl linker could be introduced to create a more rigid structure. The synthesis of such unsaturated isothiocyanates can be achieved by starting with appropriately unsaturated precursors.

Table 3: Synthesis of Isothiocyanates with Varying Linker Length

Starting Material Number of Carbons in Linker Key Synthetic Step Product Reference
1,3-Dibromopropane 3 Azidation, Reduction, Thiophosgenation 3-Isothiocyanatopropyl derivative researchgate.net
1,4-Dibromobutane 4 Azidation, Reduction, Thiophosgenation 4-Isothiocyanatobutyl derivative researchgate.net
1,5-Dibromopentane 5 Azidation, Reduction, Thiophosgenation 5-Isothiocyanatopentyl derivative researchgate.net

Incorporation of Additional Functional Groups

Introducing other functional groups onto the side chain can impart new chemical properties and potential interaction points. For instance, a hydroxyl group could be incorporated to increase polarity and hydrogen bonding capacity. The synthesis of such hydroxyalkyl isothiocyanates can be achieved from the corresponding amino alcohols.

Similarly, a carbonyl group can be introduced to create an acyl isothiocyanate. These compounds are particularly reactive and can serve as versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov The synthesis of acyl isothiocyanates is typically achieved by reacting an acid chloride with a thiocyanate salt.

The general synthesis of functionalized isothiocyanates often starts from a primary amine. A widely used method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed using a desulfurizing agent to yield the isothiocyanate. nih.gov This method is compatible with a wide range of functional groups.

Exploration of Structure-Reactivity and Structure-Property Relationships in Analogues

The synthesis of a diverse library of analogues of 1-(2-isothiocyanatoethyl)cyclohex-1-ene allows for the systematic study of structure-reactivity and structure-property relationships. The electrophilic carbon atom of the isothiocyanate group is the primary site of reaction with nucleophiles. researchgate.net The rate of this reaction is highly dependent on the electronic environment of the isothiocyanate and the steric hindrance around the reactive center.

Electronic effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). libretexts.org For aromatic isothiocyanates, electron-withdrawing groups on the aromatic ring increase the electrophilicity of the isothiocyanate carbon, leading to faster reaction rates with nucleophiles. A positive slope (ρ value) in a Hammett plot indicates that the reaction is favored by electron-withdrawing substituents. While the cyclohexene ring is not aromatic, substituents on the ring can still exert inductive and weak resonance effects that can be similarly analyzed.

Steric effects also play a crucial role. Bulky substituents on the cyclohexene ring, particularly near the point of attachment of the side chain, can hinder the approach of nucleophiles to the isothiocyanate group, thereby decreasing the reaction rate. Similarly, increasing the bulkiness of the side chain itself can have a similar effect.

Kinetic studies of the aminolysis of isothiocyanates have shown that these reactions can be complex, sometimes involving a second molecule of the amine acting as a catalyst for a prototropic rearrangement of the initial adduct. rsc.org The specific mechanism and rate can be influenced by the structure of both the isothiocyanate and the reacting amine.

Table 4: Factors Influencing Isothiocyanate Reactivity

Structural Modification Effect on Isothiocyanate Carbon Predicted Effect on Reactivity with Nucleophiles Key Concept
Electron-withdrawing substituent on cyclohexene ring Increased electrophilicity (more positive charge) Increased reaction rate Electronic Effects (Inductive/Resonance)
Electron-donating substituent on cyclohexene ring Decreased electrophilicity (less positive charge) Decreased reaction rate Electronic Effects (Inductive/Resonance)
Bulky substituent near the side chain Increased steric hindrance Decreased reaction rate Steric Effects

By systematically synthesizing and studying these analogues, a deeper understanding of the factors governing the chemical and biological properties of this class of compounds can be achieved.

Conclusion and Future Perspectives in the Academic Research of 1 2 Isothiocyanatoethyl Cyclohex 1 Ene

Summary of Key Academic Contributions and Discoveries

The academic community has made significant strides in understanding isothiocyanates, which are naturally occurring compounds found in cruciferous vegetables. nih.govresearchgate.net Key discoveries have highlighted their role as potent chemopreventive agents. nih.govmdpi.com Much of the research has focused on their ability to modulate the activity of metabolic enzymes, induce apoptosis, and inhibit cell cycle progression in cancer cells. nih.govnih.gov

Isothiocyanates are also recognized for their utility as versatile intermediates in organic synthesis. mdpi.com Their unique reactivity makes them valuable precursors for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds. arkat-usa.org

The following table summarizes the key research areas for isothiocyanates:

Research AreaKey Contributions and Discoveries
Cancer Chemoprevention Identification of isothiocyanates as inducers of phase II detoxifying enzymes and inhibitors of carcinogen activation. nih.govoregonstate.edu
Anticancer Therapy Demonstration of apoptosis induction, cell cycle arrest, and anti-angiogenic properties in various cancer models. nih.govmdpi.com
Organic Synthesis Use as building blocks for synthesizing thioureas, thiazoles, and other heterocyclic compounds. mdpi.comarkat-usa.org
Medicinal Chemistry Exploration of anti-inflammatory, neuroprotective, and antimicrobial properties. foodandnutritionjournal.orgnih.gov

Identification of Emerging Research Frontiers

The future of isothiocyanate research is expanding beyond its traditional focus on cancer. Emerging frontiers for compounds like 1-(2-Isothiocyanatoethyl)cyclohex-1-ene could include:

Materials Science : The isothiocyanate group can be used to functionalize polymers and other materials, opening avenues for the development of novel functional materials. mdpi.com

Neurodegenerative Diseases : Some isothiocyanates have shown neuroprotective properties, suggesting a potential therapeutic role in conditions like Alzheimer's and Parkinson's disease. nih.gov

Antimicrobial Agents : The antimicrobial properties of isothiocyanates are being explored for applications in food preservation and as potential therapeutic agents against resistant pathogens. foodandnutritionjournal.org

Targeted Drug Delivery : The reactivity of the isothiocyanate group makes it a candidate for use as a covalent warhead in targeted therapies, allowing for specific labeling of proteins. mdpi.com

Challenges and Opportunities in the Synthesis and Application of the Compound

The synthesis and application of isothiocyanates, including potentially this compound, present both challenges and opportunities.

Synthesis:

A significant challenge in the synthesis of isothiocyanates has been the reliance on toxic reagents like thiophosgene (B130339). mdpi.comnih.gov However, this has spurred the development of greener and more efficient synthetic methods.

Synthetic MethodAdvantagesChallenges
From Primary Amines Readily available starting materials and a wide substrate scope. chemrxiv.orgOften requires toxic reagents or harsh conditions. nih.gov
Decomposition of Dithiocarbamate (B8719985) Salts A common and versatile method. nih.govMay require the use of heavy metals or strong oxidizing agents. nih.gov
Using Elemental Sulfur A more environmentally friendly approach. mdpi.comCan have limitations in substrate scope. mdpi.com
Dehydrogenation of Alkyl Isothiocyanates A newer method for producing alkenyl isothiocyanates. rsc.orgchemrxiv.orgMay require specific catalysts and conditions. chemrxiv.org

Application:

The high reactivity of the isothiocyanate group is a double-edged sword. While it is key to their biological activity and synthetic utility, it also presents challenges in terms of stability and specificity. foodandnutritionjournal.org The volatility and heat sensitivity of many isothiocyanates can also complicate their extraction and application. researchgate.netfoodandnutritionjournal.org Opportunities lie in the development of stabilized formulations and delivery systems to enhance their therapeutic potential.

Interdisciplinary Research Avenues

The study of novel isothiocyanates is inherently interdisciplinary. Future research on compounds like this compound would likely involve collaborations between:

Organic Chemists : To design and execute efficient and scalable synthetic routes. chemrxiv.org

Medicinal Chemists and Pharmacologists : To evaluate the biological activity and therapeutic potential of the compound. rsc.orgresearchgate.net

Biochemists and Molecular Biologists : To elucidate the mechanisms of action at the cellular and molecular level. nih.gov

Materials Scientists : To explore applications in the development of new materials with desired properties. mdpi.com

Food Scientists and Nutritionists : To investigate their potential as food preservatives and nutraceuticals. foodandnutritionjournal.org

This collaborative approach will be crucial in unlocking the full potential of this versatile class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Isothiocyanatoethyl)cyclohex-1-ene, and what critical parameters influence reaction efficiency?

The synthesis typically involves functionalizing cyclohexene derivatives via nucleophilic substitution or coupling reactions. For example, bromomethylcyclohexene intermediates (e.g., 1-(bromomethyl)cyclohex-1-ene) can react with thiocyanate sources under controlled conditions to introduce the isothiocyanate group . Key parameters include:

  • Temperature : Elevated temperatures (50–80°C) are often required to activate the thiocyanate nucleophile.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiocyanate incorporation in biphasic systems.
  • Purification : Chromatography or recrystallization is critical to isolate the product from side reactions (e.g., hydrolysis to thioureas).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify structural features, such as the cyclohexene ring’s vinyl protons (δ 5.5–6.0 ppm) and the isothiocyanate group’s electronic environment .
  • IR Spectroscopy : The sharp absorption band at ~2050–2100 cm1 ^{-1 } confirms the –N=C=S group .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, particularly the C=N and C=S bonds in the isothiocyanate moiety, with precision (~0.01 Å) .

Advanced Research Questions

Q. How does the isothiocyanate group influence the regioselectivity of [3+2] cycloaddition reactions involving this compound?

The electron-withdrawing nature of the –N=C=S group polarizes the cyclohexene ring, directing cycloaddition to the β-position of the isothiocyanate. Computational studies (e.g., Molecular Electron Density Theory, MEDT) reveal that the reaction proceeds via a polar mechanism, where the electrophilic nitrile oxide attacks the electron-rich cyclohexene double bond. Steric hindrance from the ethylisothiocyanate substituent further biases regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound in catalytic systems?

  • Protection of –N=C=S : Temporarily masking the isothiocyanate with tert-butyldimethylsilyl (TBS) groups prevents undesired nucleophilic attacks during alkene functionalization .
  • Catalyst design : Palladium catalysts with bulky ligands (e.g., tricyclohexylphosphine) minimize side reactions by sterically shielding reactive sites .
  • Low-temperature protocols : Conducting reactions at −30°C suppresses thermal decomposition pathways .

Q. How can computational modeling predict the stereochemical outcomes of asymmetric reactions involving this compound?

Density Functional Theory (DFT) simulations map transition states to predict enantioselectivity. For example, in Michael additions, the cyclohexene ring’s conformation and the isothiocyanate’s orientation create chiral pockets that favor specific diastereomers. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models further refine predictions by accounting for solvent effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Divergent yields often stem from:

  • Impurity profiles : Thiocyanate hydrolysis byproducts (e.g., thioureas) may skew isolated yields. LC-MS or 1H^1H NMR integration quantifies purity .
  • Catalyst batch variability : Metal catalysts (e.g., Pd/C) with trace impurities (e.g., sulfur) deactivate over time. Inductively Coupled Plasma (ICP) analysis ensures catalyst integrity .
  • Moisture sensitivity : The –N=C=S group hydrolyzes readily; Karl Fischer titration monitors solvent dryness (<50 ppm H2_2O) .

Methodological Recommendations

Q. What experimental protocols optimize the stability of this compound in long-term storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Low-temperature storage : −20°C in amber vials minimizes photodegradation.
  • Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. How can researchers validate the mechanistic role of intermediates in reactions involving this compound?

  • Trapping experiments : Add silyl enol ethers to intercept enolate intermediates, followed by 13C^{13}C-labeling and NMR analysis .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs (e.g., C6_6D11_{11}) to identify rate-determining steps .

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Reactant of Route 1
Reactant of Route 1
1-(2-Isothiocyanatoethyl)cyclohex-1-ene
Reactant of Route 2
Reactant of Route 2
1-(2-Isothiocyanatoethyl)cyclohex-1-ene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.